molecular formula C8H7ClN2O3 B181550 n-(5-Chloro-2-nitrophenyl)acetamide CAS No. 5443-33-4

n-(5-Chloro-2-nitrophenyl)acetamide

Cat. No.: B181550
CAS No.: 5443-33-4
M. Wt: 214.6 g/mol
InChI Key: YWANGSCDWBUSBK-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O3. It is a pale-yellow to yellow-brown solid that is used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a chloro and nitro group on a phenyl ring, which is attached to an acetamide moiety.

Scientific Research Applications

Chemistry: N-(5-chloro-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the development of new chemical entities with potential therapeutic applications .

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of aromatic compounds.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Amines and Chloroacetyl Chloride: One common method involves the reaction of aromatic amines with chloroacetyl chloride in the presence of a base such as pyridine.

    Microwave Irradiation: Another method involves the microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst.

Industrial Production Methods: Industrial production of N-(5-chloro-2-nitrophenyl)acetamide typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(5-chloro-2-nitrophenyl)acetamide can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the acetamide moiety can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the oxidation of the acetamide moiety.

Comparison with Similar Compounds

Uniqueness: N-(5-chloro-2-nitrophenyl)acetamide is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The combination of these substituents provides a balance of hydrophobic and electron-withdrawing properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANGSCDWBUSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279362
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-33-4
Record name 5443-33-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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